1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC, 10:0 PC) is a synthetic, symmetric, short-chain saturated phospholipid (CAS: 3436-44-0). Characterized by its two 10-carbon acyl chains, DDPC sits at the physicochemical boundary between membrane-forming lipids and micellar detergents, exhibiting a critical micelle concentration (CMC) of approximately 0.005 mM and a highly depressed gel-to-liquid crystalline phase transition temperature (Tc) of -6 °C [1]. In industrial and research procurement, DDPC is primarily sourced as a structural modifier for lipid nanoparticles (LNPs), an absorption enhancer for oral and intranasal drug delivery, and a foundational component for temperature-resistant bicelles in structural biology [2]. Its unique chain length provides high membrane fluidity and flexibility without the oxidative liabilities associated with unsaturated lipids.
Substituting DDPC with more common saturated lipids like DMPC (14:0 PC) or DPPC (16:0 PC) fundamentally alters formulation thermodynamics and phase behavior. While DMPC and DPPC undergo phase transitions at 24 °C and 41 °C respectively, causing membrane rigidification and potential payload leakage at lower temperatures, DDPC maintains a fluid liquid-crystalline state down to -6 °C [1]. Furthermore, attempting to substitute DDPC with shorter-chain analogs like DHexPC (6:0 PC) shifts the molecule entirely into a detergent-like micellar phase, destroying its ability to form stable bilayer structures or bicelles [2]. For applications requiring P-glycoprotein (P-gp) inhibition or broad-temperature magnetic alignment in NMR, the specific 10-carbon chain length of DDPC provides an exact geometric and hydrophobic balance that cannot be replicated by blending longer and shorter lipids [3].
For structural biology applications, DDPC demonstrates exceptional utility in forming temperature-resistant bicelles when paired with DHepPC. While traditional DMPC/DHexPC bicelles only maintain magnetic alignment within a narrow temperature window (typically near 30–40 °C, above DMPC's 24 °C Tc), DDPC-based bicelles exhibit a robust, magnetically aligned bicellar phase from -15 °C to 80 °C [1]. This nearly 100 °C stability window allows researchers to perform solid-state NMR on membrane proteins at both biologically relevant high temperatures and sensitivity-enhancing low temperatures without phase separation [1].
| Evidence Dimension | Temperature range for stable magnetic alignment in bicelles |
| Target Compound Data | DDPC/DHepPC bicelles: Stable from -15 °C to 80 °C |
| Comparator Or Baseline | DMPC/DHexPC bicelles: Narrow range, highly temperature-dependent (typically >24 °C) |
| Quantified Difference | DDPC provides a ~95 °C continuous stability window, bypassing the strict thermal limitations of DMPC. |
| Conditions | Solid-state NMR magnetic alignment assays using hydrated lipid/detergent mixtures. |
Procuring DDPC over DMPC for bicelle preparation eliminates thermal bottlenecks in NMR workflows, enabling high-resolution structural studies of temperature-sensitive membrane proteins.
DDPC functions as a highly active functional excipient for oral drug delivery by inhibiting intestinal efflux transporters. In comparative pharmacokinetic models using the P-gp substrate ritonavir, the co-administration of 10:0 PC (DDPC) strongly suppressed P-gp efflux activity [1]. Compared to standard formulations lacking the short-chain lipid enhancer, the inclusion of DDPC increased the area under the ritonavir plasma level curve (AUC) by more than 10-fold[1]. This specific chain-length effect allows DDPC to act simultaneously as a solubilizer and a biological absorption enhancer for poorly bioavailable therapeutics .
| Evidence Dimension | In vivo oral bioavailability (Plasma AUC of ritonavir) |
| Target Compound Data | Formulation with DDPC (10:0 PC): >10-fold increase in AUC |
| Comparator Or Baseline | Standard formulation without DDPC: Baseline AUC |
| Quantified Difference | >1000% improvement in systemic exposure for a P-gp substrate drug. |
| Conditions | Oral administration of ritonavir with synthetic phospholipid excipients. |
Formulators can utilize DDPC not just as a structural lipid, but as an active absorption enhancer to rescue the viability of BCS Class III/IV compounds.
The thermal phase behavior of DDPC is a critical differentiator for low-temperature formulation stability. DDPC exhibits a gel-to-liquid crystalline phase transition temperature (Tc) of approximately -6 °C [1]. In contrast, the widely used DMPC (14:0 PC) has a Tc of 24 °C, and DPPC (16:0 PC) transitions at 41 °C . Because DDPC remains in a fluid state well below freezing, it prevents the crystallization and rigidification that typically cause liposomal aggregation or payload leakage during refrigerated storage or freeze-thaw cycles[1].
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tc) |
| Target Compound Data | DDPC (10:0 PC): -6 °C |
| Comparator Or Baseline | DMPC (14:0 PC): 24 °C; DPPC (16:0 PC): 41 °C |
| Quantified Difference | DDPC maintains membrane fluidity at temperatures 30 °C to 47 °C lower than standard saturated PCs. |
| Conditions | Thermodynamic profiling of pure synthetic phosphatidylcholines. |
Selecting DDPC ensures LNP and liposome membrane flexibility during cold-chain storage and low-temperature processing, preventing formulation failure.
Directly leveraging its -15 °C to 80 °C alignment window, DDPC is the optimal long-chain lipid component for bicelles used in structural biology, allowing NMR analysis of membrane proteins at extreme temperatures without phase separation [1].
Due to its proven ability to increase the AUC of drugs like ritonavir by >10-fold, DDPC is highly recommended as a functional excipient and absorption enhancer in oral and intranasal formulations for poorly permeable active pharmaceutical ingredients (APIs) [2].
Utilizing its -6 °C phase transition temperature, DDPC is ideal for specialized LNP or liposomal formulations that require high membrane fluidity during refrigerated storage or low-temperature manufacturing steps, outperforming DMPC and DPPC [3].